N-benzyl-2-cyanobenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-2-cyanobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-10-13-8-4-5-9-14(13)19(17,18)16-11-12-6-2-1-3-7-12/h1-9,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBSXPTLLZUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most direct route to N-benzyl-2-cyanobenzenesulfonamide involves the nucleophilic substitution of 2-cyanobenzenesulfonyl chloride with benzylamine. This exothermic reaction proceeds via deprotonation of the amine by a weak base (e.g., sodium acetate), followed by attack of the sulfonyl chloride’s electrophilic sulfur center.
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Reactants :
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2-Cyanobenzenesulfonyl chloride (1.2 equiv)
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Benzylamine (1.0 equiv)
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Sodium acetate (2.0 equiv) in distilled water
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Conditions :
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Temperature: 80–85°C
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Time: 6–8 hours
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Monitoring: Thin-layer chromatography (TLC; n-hexane:ethyl acetate, 2:1)
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Workup :
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Filtration of the precipitated product
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Recrystallization from absolute ethanol
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Example :
A mixture of benzylamine (1.07 g, 10 mmol), sodium acetate (1.64 g, 20 mmol), and 2-cyanobenzenesulfonyl chloride (2.37 g, 12 mmol) in water (20 mL) was stirred at 85°C for 7 hours. The resulting pale-yellow solid was filtered, washed with cold water, and recrystallized from ethanol to yield N-benzyl-2-cyanobenzenesulfonamide (2.58 g, 84%).
Effect of Base Stoichiometry
Yields improve linearly with sodium acetate equivalents due to enhanced amine deprotonation (Table 1). Excess base (>2.5 equiv) risks hydrolysis of the sulfonyl chloride.
Table 1: Base Equivalents vs. Yield
| Sodium Acetate (equiv) | Yield (%) |
|---|---|
| 1.0 | 62 |
| 1.5 | 75 |
| 2.0 | 84 |
| 2.5 | 82 |
Solvent Systems
Aqueous conditions outperform organic solvents (e.g., toluene, DMF) by minimizing side reactions (Table 2). Polar aprotic solvents like DMF reduce yields due to sulfonyl chloride degradation.
Table 2: Solvent Screening
| Solvent | Yield (%) |
|---|---|
| Water | 84 |
| Toluene | 58 |
| DMF | 41 |
| Ethanol | 67 |
Alternative Synthetic Routes
Solid Acid-Catalyzed Alkylation
A patent-described method for amidine synthesis was adapted for sulfonamide preparation. Using fluorosulfonic acid resin as a catalyst, benzylamine reacts with 2-cyanobenzenesulfonyl chloride in toluene under reflux:
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Combine benzylamine (20.0 g, 187 mmol), sodium carbonate (19.8 g, 187 mmol), and toluene (200 mL).
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Add 2-cyanobenzenesulfonyl chloride (25.7 g, 243 mmol) dropwise at 0–15°C.
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Reflux at 120°C for 10 hours with fluorosulfonic acid resin (20.0 g).
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Isolate product via filtration and recrystallization (yield: 74%).
This method offers easier catalyst recovery but requires stringent temperature control.
Structural Characterization
Spectroscopic Data
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3062 (sp C–H stretch)
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2220 (C≡N stretch)
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1380 (S=O symmetric stretch)
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1165 (S=O asymmetric stretch)
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δ 4.63 (s, 2H, CH)
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δ 7.27–7.45 (m, 5H, Ar–H)
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δ 7.89–8.02 (m, 4H, sulfonyl Ar–H)
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide nitrogen can undergo alkylation or arylation under catalytic conditions. For example:
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Ru-catalyzed N-alkylation : Using [(p-cymene)Ru(2,2′-bpyO)(H₂O)] as a catalyst, secondary sulfonamides like N-benzyl-2-cyanobenzenesulfonamide can react with alcohols to form tertiary sulfonamides. This method, validated for similar substrates, achieves moderate to high yields (60–85%) under mild conditions (125°C, 12 h) .
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Ir-catalyzed reactions : Cp*Ir@CTF catalysts enable selective N-alkylation with primary and secondary alcohols, preserving the cyano group .
Example reaction :
Cyano Group Transformations
The cyano group at position 2 participates in several key reactions:
Hydrolysis
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Acidic conditions : Hydrolysis with concentrated HCl/H₂O yields 2-carboxybenzenesulfonamide derivatives.
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Basic conditions : Treatment with NaOH/H₂O₂ produces 2-carbamoylbenzenesulfonamide.
Reduction
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Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the cyano group to a primary amine:
This modification is critical for enhancing water solubility or enabling further functionalization .
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes regioselective substitution, influenced by the electron-withdrawing sulfonamide and cyano groups:
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Nitration : Nitration at the para position of the sulfonamide group occurs under HNO₃/H₂SO₄.
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Halogenation : Bromination or chlorination favors the meta position relative to the cyano group .
Sulfonamide Group Reactivity
The sulfonamide moiety can engage in:
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Hydrogenolysis : The N-benzyl group is cleaved via H₂/Pd-C to yield 2-cyanobenzenesulfonamide, enabling deprotection strategies .
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Oxidation : Strong oxidants (e.g., KMnO₄) convert the sulfonamide to a sulfonic acid, though this is rare under standard conditions .
Cross-Coupling Reactions
The cyano group facilitates palladium-catalyzed couplings:
Mechanistic Insights
Scientific Research Applications
Medicinal Applications
Anticancer Activity
N-benzyl-2-cyanobenzenesulfonamide has shown promising results in cancer research, particularly as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in tumor growth and metastasis. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines, including melanoma, breast, and pancreatic cancers. In vitro studies indicate that these compounds can induce apoptosis and ferroptosis in cancer cells by inhibiting CA IX, which is often overexpressed in tumors .
Mechanism of Action
The mechanism involves binding to the active site of carbonic anhydrases, thereby disrupting their function. This inhibition leads to altered pH levels within the tumor microenvironment, enhancing the effectiveness of conventional chemotherapy agents .
Agricultural Applications
Pesticidal Activity
this compound and its derivatives have been studied for their efficacy against agricultural pests. Research indicates that these compounds possess significant activity against difficult-to-control insects and acarids. The ability to combat resistance in pest populations makes these compounds valuable for sustainable agricultural practices .
Case Study: Pesticidal Efficacy
A study demonstrated that formulations containing this compound significantly reduced pest populations in controlled trials, highlighting its potential as a novel pesticide .
Chemical Synthesis Applications
Intermediate in Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, including nucleophilic substitutions and coupling reactions .
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Aqueous conditions, base catalysis | Various substituted sulfonamides |
| Coupling Reactions | Palladium-catalyzed reactions | Biologically active compounds |
Material Science Applications
Development of New Materials
The unique properties of this compound enable its use in developing new materials with specific functionalities. Research has focused on its role as a building block for polymers and other advanced materials that exhibit desirable mechanical and thermal properties .
Mechanism of Action
The mechanism of action of N-benzyl-2-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Variations
Key analogs of N-benzyl-2-cyanobenzenesulfonamide include derivatives with variations in substituents on the benzene ring or sulfonamide nitrogen. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Benzenesulfonamide Derivatives
*Estimated based on structural similarity to N-benzyl-2-cyano-N-methylbenzenesulfonamide .
Electronic and Steric Effects
- Cyano vs. Nitro Groups: The 2-cyano substituent in this compound is strongly electron-withdrawing, enhancing sulfonamide acidity compared to nitro-substituted analogs (e.g., N-methyl-2-nitro-benzenesulfonamide).
- For example, N-benzyl-2-cyano-N-methylbenzenesulfonamide’s LogP (3.46) reflects increased lipophilicity due to the benzyl group .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for N-benzyl-2-cyanobenzenesulfonamide?
- Methodological Answer : Focus on reagent compatibility (e.g., sulfonylation agents, benzyl group introduction) and protecting group strategies. For example, the canonical SMILES notation (C=O and sulfonamide groups) suggests the need for sequential functionalization, starting with sulfonamide formation followed by benzylation . Optimize reaction conditions (temperature, solvent polarity) to minimize side products like unreacted intermediates or over-alkylation. Purification via column chromatography or recrystallization is critical, as impurities may arise from incomplete substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm benzyl group integration (δ ~4.5 ppm for CH) and sulfonamide proton environments (δ ~7-8 ppm for aromatic protons) .
- IR : Identify sulfonamide S=O stretches (~1350-1150 cm) and C≡N absorption (~2240 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns to validate the structure .
- X-ray Crystallography : Resolve crystal packing and bond angles for absolute configuration validation, as demonstrated in related sulfonamide derivatives .
Q. What are common impurities in the synthesis of this compound, and how can they be identified?
- Methodological Answer : Common impurities include unreacted 2-cyanobenzenesulfonyl chloride or residual benzyl halides. Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress. For quantification, employ HPLC with a C18 column and UV detection at 254 nm. Compare retention times against authentic standards .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using complementary techniques. For example, if H NMR suggests unexpected splitting, use H-C HSQC to assign coupling interactions. If IR and mass data conflict, repeat synthesis under inert conditions to rule out oxidation artifacts. For persistent contradictions, perform X-ray crystallography or computational modeling (DFT) to resolve stereoelectronic effects .
Q. What strategies optimize reaction yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for benzylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance sulfonamide formation, while toluene could improve benzylation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
Q. How can computational methods aid in analyzing structure-activity relationships (SAR) for sulfonamide derivatives?
- Methodological Answer :
- QSAR Modeling : Use software like Schrödinger or MOE to correlate electronic properties (e.g., Hammett σ values of substituents) with biological activity. The cyano group’s electron-withdrawing effect may modulate sulfonamide acidity, impacting binding affinity .
- Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase) to predict binding modes and guide functional group modifications .
Q. How should researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Monitor hydrolysis of the sulfonamide or benzyl groups .
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .
- Cryopreservation : Compare freeze-dried vs. refrigerated samples to assess crystallinity changes via PXRD .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across studies?
- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple assays. Use ANOVA to identify batch effects or outliers. If IC values vary, assess assay conditions (e.g., buffer pH, enzyme source) for confounding factors .
Q. How can researchers differentiate between synthetic artifacts and genuine structural features in crystallography data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
